Cyclobutylhydrazine Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Cyclobutylhydrazine Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Emergence of Cyclobutyl Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclobutyl moiety has garnered significant attention as a bioisosteric replacement for more conventional functionalities and as a unique scaffold for exploring novel chemical space.[1][2] Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity. Cyclobutylhydrazine dihydrochloride serves as a key building block in this context, offering a versatile entry point for the synthesis of a wide array of pharmacologically active molecules.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Cyclobutylhydrazine dihydrochloride, with a focus on practical insights for researchers in drug development and organic synthesis.
Core Properties of Cyclobutylhydrazine Dihydrochloride
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1156980-49-2 | [1] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at 0-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [3] |
Note on Melting Point and Solubility: A specific experimental melting point for Cyclobutylhydrazine dihydrochloride is not documented in readily accessible sources. As a dihydrochloride salt of a small molecule, it is expected to be a high-melting solid. Similarly, quantitative solubility data is sparse. It is anticipated to have good solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in less polar organic solvents. Researchers are advised to experimentally determine these parameters for their specific applications.
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of Cyclobutylhydrazine hydrochloride is reported to proceed in a two-step sequence from cyclobutanone and tert-butyl hydrazine carbamate.[3] The following is a detailed, generalized protocol for the synthesis of the dihydrochloride salt, based on established chemical principles for similar transformations.
Two-Step Synthesis of Cyclobutylhydrazine Dihydrochloride
Step 1: Synthesis of tert-Butyl 2-cyclobutylhydrazine-1-carboxylate
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To a solution of cyclobutanone (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C, add tert-butyl carbazate (1.0 eq).
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Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-cyclobutylhydrazine-1-carboxylate.
Step 2: Synthesis of Cyclobutylhydrazine dihydrochloride
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Dissolve the purified tert-butyl 2-cyclobutylhydrazine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
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To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at room temperature.
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A white precipitate should form upon addition.
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Stir the resulting suspension at room temperature for 2-4 hours.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold 1,4-dioxane or diethyl ether to remove any residual starting material and byproducts.
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Dry the product under vacuum to yield Cyclobutylhydrazine dihydrochloride as a white solid.
Spectroscopic Characterization: Expected Signatures
While actual spectra for Cyclobutylhydrazine dihydrochloride are not publicly available, the following are the expected spectroscopic characteristics based on its structure and the principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy
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-NH₂ and -NH₃⁺ protons: A broad signal in the downfield region (typically > 8 ppm), which is exchangeable with D₂O. The exact chemical shift will be dependent on the solvent and concentration.
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Cyclobutyl methine proton (-CH-NH-): A multiplet in the region of 3.0-3.5 ppm.
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Cyclobutyl methylene protons (-CH₂-): Multiple multiplets in the upfield region (typically 1.5-2.5 ppm) due to the complex splitting patterns of the cyclobutyl ring.
¹³C NMR Spectroscopy
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Cyclobutyl methine carbon (-CH-NH-): A signal in the range of 50-60 ppm.
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Cyclobutyl methylene carbons (-CH₂-): Signals in the aliphatic region, typically between 15-35 ppm.
Infrared (IR) Spectroscopy
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N-H stretching: Broad and strong absorption bands in the region of 2500-3200 cm⁻¹ characteristic of amine hydrochloride salts.
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C-H stretching: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutyl ring.
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N-H bending: A band around 1500-1600 cm⁻¹.
Reactivity and Synthetic Applications
Cyclobutylhydrazine dihydrochloride is a valuable building block for introducing the cyclobutylhydrazine moiety into larger molecules.[1] Its primary utility lies in its nucleophilic hydrazine functionality, which can participate in a variety of chemical transformations.
Key Reactions
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Hydrazone Formation: The free hydrazine can be generated in situ by treatment with a base and subsequently reacted with aldehydes and ketones to form stable hydrazones. This is a common strategy in the synthesis of heterocyclic compounds.
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N-Arylation and N-Alkylation: The hydrazine nitrogens can be functionalized through reactions with electrophilic partners such as aryl halides (in the presence of a suitable catalyst) or alkyl halides.
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Cyclization Reactions: Cyclobutylhydrazine is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolines, through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.
Application in the Synthesis of BTK Inhibitors
A significant application of Cyclobutylhydrazine is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[3] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.
In this context, the cyclobutylhydrazine moiety is often incorporated into a heterocyclic core, which then binds to the active site of the BTK enzyme. The unique conformational constraints of the cyclobutyl ring can contribute to the potency and selectivity of the resulting inhibitor.
Safety and Handling
Hydrazine derivatives should be handled with caution due to their potential toxicity. The following are general safety recommendations. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.
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Toxicity: Hydrazine derivatives are often toxic and may be carcinogenic. Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Cyclobutylhydrazine dihydrochloride is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. While detailed experimental data for this compound is not widely available, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the interest in cyclobutyl-containing scaffolds continues to grow, the importance of key intermediates like Cyclobutylhydrazine dihydrochloride in enabling the discovery of novel therapeutics is expected to increase. Researchers are encouraged to perform their own characterization to determine the precise physical and spectroscopic properties relevant to their specific applications.
References
- CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents.
- CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents.
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PubChem. Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]
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iChemical. 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9. Retrieved from [Link]
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Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10), e202301309. Retrieved from [Link]



